Atisane

Description

Structure

3D Structure

Properties

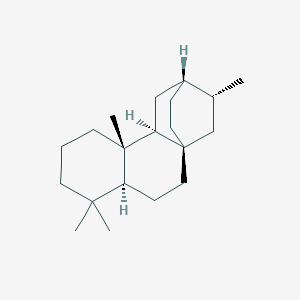

Molecular Formula |

C20H34 |

|---|---|

Molecular Weight |

274.5 g/mol |

IUPAC Name |

(1S,4S,9S,10S,12R,13R)-5,5,9,13-tetramethyltetracyclo[10.2.2.01,10.04,9]hexadecane |

InChI |

InChI=1S/C20H34/c1-14-13-20-10-6-15(14)12-17(20)19(4)9-5-8-18(2,3)16(19)7-11-20/h14-17H,5-13H2,1-4H3/t14-,15-,16+,17-,19+,20+/m1/s1 |

InChI Key |

UCOPQLQDVYQSTF-UQZPWQSVSA-N |

SMILES |

CC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C |

Isomeric SMILES |

C[C@@H]1C[C@@]23CC[C@@H]1C[C@@H]2[C@]4(CCCC([C@@H]4CC3)(C)C)C |

Canonical SMILES |

CC1CC23CCC1CC2C4(CCCC(C4CC3)(C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Atisine-Type Diterpenoid Alkaloids: A Technical Guide to Natural Sources, Isolation, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of atisine-type C20-diterpenoid alkaloids, a significant class of natural products. It details their primary botanical origins, presents quantitative data on their occurrence, outlines common experimental protocols for their isolation and characterization, and provides visual summaries of their distribution and extraction workflows. These compounds are of considerable interest due to their complex chemical structures, diverse biological activities, and role as biosynthetic precursors to other diterpenoid alkaloids.[1][2]

Natural Sources and Distribution

Atisine-type diterpenoid alkaloids are predominantly found within two families of the plant kingdom: Ranunculaceae (Buttercup family) and Rosaceae (Rose family).[1][3] To date, over 87 distinct atisine-type alkaloids have been identified from five genera across these two families.[1][3][4]

-

Ranunculaceae Family : This family is a major source of these alkaloids, with key genera including:

-

Aconitum : A well-known genus in traditional medicine, many Aconitum species produce atisine-type alkaloids.[5] Aconitum heterophyllum, the only non-toxic species of the genus, is a notable source of atisine (B3415921).[6] Other species like A. coreanum, A. gymnandrum, and A. tanguticum also show significant accumulation.[7][8]

-

Delphinium : This genus is another rich source, with 33 atisine-type alkaloids having been isolated from it.[1][3] Delphinium staphisagria is particularly noteworthy for producing several complex bis-diterpenoid alkaloids containing an atisine unit.[1][3]

-

Consolida : A smaller number of atisine-type alkaloids, around eight, have been reported from this genus.[1][3]

-

Thalictrum : Only a single atisine-type diterpenoid alkaloid has been isolated from this genus to date.[1][3]

-

-

Rosaceae Family : Within this family, the primary source is:

While the vast majority of these alkaloids are confined to the families mentioned above, atisine itself has also been reported in the root of Annona squamosa (Family: Annonaceae).[10] The most widely distributed individual compound is atisine, which has been isolated from 26 different species, followed by ajaconine, found in 16 species, primarily within the Aconitum and Delphinium genera.[1][11]

Caption: Taxonomic distribution of atisine-type alkaloids.

Quantitative Data on Alkaloid Content

The concentration of atisine-type alkaloids can vary significantly between species and even within different tissues of the same plant. The following table summarizes available quantitative data from selected studies.

| Plant Species | Plant Part / Condition | Alkaloid Name | Yield / Concentration | Reference |

| Aconitum coreanum | Roots (from crude extract) | Atisine | 21.14 mg/g of crude extract | [7][12] |

| Aconitum gymnandrum | Root-derived cell line | Atisine | 264.82 µg/g | [8] |

| Aconitum gymnandrum | Sterile seedling roots | Atisine | 595.79 µg/g | [8] |

| Aconitum heterophyllum | Roots | Atisine | Major alkaloid constituent | [6] |

| Aconitum tanguticum | Not specified | Atisine | High relative content | [8] |

| Spiraea japonica | Not specified | Spiramine C/D | Main constituent DAs | [9] |

Experimental Protocols: Isolation and Characterization

The isolation and purification of atisine-type diterpenoid alkaloids from complex plant matrices require multi-step procedures. Advanced chromatographic techniques are essential for obtaining high-purity compounds for structural elucidation and bioactivity screening.

A. General Extraction Procedure

-

Drying and Pulverization : The collected plant material (e.g., roots, whole herbs) is air-dried or oven-dried at a low temperature (40-60°C) to prevent degradation of thermolabile compounds and then ground into a fine powder to increase the surface area for solvent extraction.

-

Solvent Extraction : The powdered material is typically extracted exhaustively with a polar solvent like methanol (B129727) or ethanol, often using a Soxhlet apparatus or maceration at room temperature.

-

Acid-Base Partitioning : The crude extract is concentrated under reduced pressure. The residue is then subjected to acid-base partitioning. It is dissolved in an acidic aqueous solution (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble. This solution is then washed with a non-polar solvent (e.g., petroleum ether, ethyl acetate) to remove neutral and weakly acidic compounds. Subsequently, the pH of the aqueous layer is raised with a base (e.g., NH4OH) to deprotonate the alkaloids, which are then extracted into an organic solvent like chloroform (B151607) or ethyl acetate. This process yields a crude alkaloid fraction.

B. Preparative Isolation via pH-Zone-Refining Counter-Current Chromatography (CCC)

pH-zone-refining CCC is a highly efficient liquid-liquid chromatography technique for separating ionizable compounds like alkaloids on a preparative scale.[2] The following protocol is based on a successful separation of alkaloids from Aconitum coreanum.[7][12]

-

Instrumentation : A high-performance or high-speed counter-current chromatograph.

-

Two-Phase Solvent System : A common system consists of petroleum ether–ethyl acetate–methanol–water (e.g., in a 5:5:1:9 v/v/v/v ratio).[7][12] The phases are thoroughly mixed and allowed to separate before use.

-

Stationary and Mobile Phases : The upper organic phase is typically used as the stationary phase, and the lower aqueous phase serves as the mobile phase.

-

Sample and Retainer/Eluted Agents :

-

Operation :

-

The CCC column is first filled entirely with the stationary phase (upper phase + triethylamine).

-

The crude alkaloid extract, dissolved in a small volume of the stationary phase, is injected into the column.

-

The mobile phase (lower phase + HCl) is then pumped through the column at a specific flow rate while the apparatus is rotating at high speed (e.g., 800-900 rpm).

-

As the acidic mobile phase moves through the column, it creates a pH gradient. The alkaloids are protonated and partition into the mobile phase, eluting from the column in distinct "zones" according to their pKa values and partition coefficients.

-

Fractions are collected and analyzed by HPLC or TLC to identify and pool those containing pure compounds.

-

C. Structural Elucidation

The identity and structure of the isolated alkaloids are confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS) : High-resolution mass spectrometry (e.g., TOF-MS, Orbitrap MS) is used to determine the exact molecular weight and elemental formula.[7][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1D-NMR (¹H, ¹³C) and 2D-NMR (COSY, HSQC, HMBC, NOESY) experiments are performed to elucidate the complete chemical structure, including stereochemistry.[7][13]

Caption: General workflow for the isolation of atisine-type alkaloids.

References

- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Atisine|Diterpenoid Alkaloid for Research [benchchem.com]

- 3. pubs.rsc.org [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Classification, Toxicity and Bioactivity of Natural Diterpenoid Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Integrating Metabolomics and Transcriptomics to Unveil Atisine Biosynthesis in Aconitum gymnandrum Maxim - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Annona squamosa - Wikipedia [en.wikipedia.org]

- 11. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 12. Preparative isolation of seven diterpenoid alkaloids from Aconitum coreanum by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The intricate Pathway of ent-Atisane Diterpenoid Biosynthesis from GGPP: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

ent-Atisane diterpenoids represent a structurally diverse class of natural products with a characteristic tetracyclic skeleton. They are notable not only for their own potential biological activities but also as crucial biosynthetic precursors to a wide array of complex diterpenoid alkaloids, including atisine (B3415921) and other related compounds with significant pharmacological properties. This technical guide provides an in-depth exploration of the biosynthesis of ent-atisane diterpenoids, commencing from the universal diterpene precursor, geranylgeranyl pyrophosphate (GGPP). It will detail the enzymatic cascade, present available quantitative data, outline experimental methodologies for studying this pathway, and provide visual representations of the core processes.

The Biosynthetic Pathway from GGPP to ent-Atisane

The biosynthesis of ent-atisane diterpenoids is a multi-step enzymatic process that begins with the cyclization of the linear C20 isoprenoid precursor, GGPP. This pathway is conserved across various plant species, particularly in genera known for producing diterpenoid alkaloids, such as Aconitum, Delphinium, and Spiraea.[1]

The core pathway can be summarized in two key stages:

-

Formation of ent-Copalyl Diphosphate (B83284) (ent-CPP): The biosynthesis is initiated by the protonation-dependent cyclization of GGPP, catalyzed by the enzyme ent-copalyl diphosphate synthase (ent-CPS). This class II diterpene cyclase facilitates the formation of the bicyclic intermediate, ent-CPP. This step represents a critical branch point in diterpenoid metabolism, as ent-CPP is a precursor to a vast array of other diterpenoids, including the gibberellin plant hormones.

-

Formation of the ent-Atisane Skeleton: The bicyclic ent-CPP then undergoes a second cyclization, catalyzed by a class I diterpene synthase known as ent-atisane synthase. This enzyme belongs to the kaurene synthase-like (KSL) family and facilitates a complex series of rearrangements to form the characteristic tetracyclic ent-atisane skeleton.

Following the formation of the core ent-atisane scaffold, further structural diversity is achieved through the action of tailoring enzymes, most notably cytochrome P450 monooxygenases (CYP450s). These enzymes introduce oxidative modifications at various positions on the skeleton, leading to a wide range of functionalized ent-atisane diterpenoids.

Key Enzymes and Their Characteristics

Geranylgeranyl Pyrophosphate Synthase (GGPPS)

While not exclusively part of the ent-atisane pathway, GGPPS is responsible for synthesizing the GGPP precursor from isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are derived from the methylerythritol phosphate (B84403) (MEP) and/or mevalonate (B85504) (MVA) pathways.[1]

ent-Copalyl Diphosphate Synthase (ent-CPS)

ent-CPS is a crucial enzyme that commits GGPP to the diterpenoid pathway leading to ent-atisanes. The functional characterization of ent-CPS from various plant species has been reported.

Quantitative Data for ent-Copalyl Diphosphate Synthase

| Enzyme Source | Substrate | Km (µM) | kcat (s⁻¹) | Vmax (pmol/h/µg protein) | Optimal pH | Divalent Cation Requirement |

| Ricinus communis | GGPP | 0.4 ± 0.1 | 0.03 | - | 7.0 | Mg²⁺ |

| Arabidopsis thaliana | GGPP | 0.6 ± 0.1 | 0.05 | - | 7.0 | Mg²⁺ |

| Zea mays (An2) | GGPP | 0.5 | - | 120 | 7.2 | Mg²⁺ |

Note: The data presented here is for ent-CPS from various sources and serves as a reference for the initial step of the pathway.

ent-Atisane Synthase

Quantitative Data for the Related Enzyme ent-Kaurene (B36324) Synthase B

| Enzyme Source | Substrate | Km (µM) | Optimal pH | Divalent Cation Requirement |

| Cucurbita maxima | ent-CPP | 0.35 | 6.8 - 7.5 | Mg²⁺, Mn²⁺, Co²⁺ |

Disclaimer: This data is for ent-kaurene synthase B and is provided as a proxy due to the lack of available data for ent-atisane synthase. The kinetic parameters of ent-atisane synthase may differ.

Cytochrome P450 Monooxygenases (CYP450s)

CYP450s are a superfamily of heme-containing enzymes that play a critical role in the downstream modification of the ent-atisane skeleton. They are responsible for the hydroxylation and other oxidative reactions that lead to the vast diversity of diterpenoid alkaloids. The specific CYP450s involved in the biosynthesis of atisine and other related alkaloids are still under investigation, but they are predicted to be crucial for the key oxidative steps that prepare the molecule for subsequent amination and cyclization.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the study of ent-atisane biosynthesis.

Heterologous Expression and Purification of Diterpene Synthases

Objective: To produce and purify recombinant ent-CPS and ent-atisane synthase for in vitro characterization.

Methodology:

-

Gene Cloning: The coding sequences for the desired diterpene synthases are amplified from a cDNA library of the source organism (e.g., Aconitum sp.) and cloned into an appropriate expression vector, such as pET28a(+) for E. coli or pYES2 for yeast. The vector typically includes an affinity tag (e.g., His-tag) for purification.

-

Heterologous Expression:

-

E. coli : The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). Protein expression is induced by the addition of isopropyl β-D-1-thiogalactopyranoside (IPTG) at a specific temperature (e.g., 16-25°C) and for a defined period.

-

Yeast (Saccharomyces cerevisiae) : The expression plasmid is transformed into a suitable yeast strain (e.g., INVSc1). Expression is induced by transferring the culture to a medium containing galactose.

-

-

Protein Purification:

-

Cells are harvested by centrifugation and lysed by sonication or French press in a suitable lysis buffer.

-

The crude lysate is clarified by centrifugation.

-

The supernatant containing the soluble recombinant protein is loaded onto an affinity chromatography column (e.g., Ni-NTA for His-tagged proteins).

-

The column is washed with a buffer containing a low concentration of imidazole (B134444) to remove non-specifically bound proteins.

-

The recombinant protein is eluted with a buffer containing a high concentration of imidazole.

-

The purity of the eluted protein is assessed by SDS-PAGE.

-

In Vitro Enzyme Assays for Diterpene Synthases

Objective: To determine the enzymatic activity and characterize the products of ent-CPS and ent-atisane synthase.

Methodology:

-

Reaction Setup:

-

A typical reaction mixture contains the purified enzyme, the substrate (GGPP for ent-CPS; ent-CPP for ent-atisane synthase), a suitable buffer (e.g., HEPES or Tris-HCl at the optimal pH), and the required divalent cations (e.g., MgCl₂).

-

The reaction is initiated by the addition of the enzyme or substrate.

-

-

Incubation: The reaction mixture is incubated at an optimal temperature (e.g., 30°C) for a specific duration.

-

Product Extraction:

-

The reaction is stopped, often by the addition of a strong base or by freezing.

-

The diterpene products are typically dephosphorylated using a phosphatase (e.g., alkaline phosphatase) to improve their volatility for GC-MS analysis.

-

The dephosphorylated products are extracted with an organic solvent (e.g., hexane (B92381) or ethyl acetate).

-

-

Product Analysis: The extracted products are analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification.

GC-MS Analysis of ent-Atisane Diterpenoids

Objective: To identify and quantify the ent-atisane diterpenoids produced in enzyme assays or extracted from plant material.

Methodology:

-

Gas Chromatograph (GC) Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, DB-5) is typically used.

-

Carrier Gas: Helium at a constant flow rate.

-

Temperature Program: An initial temperature is held for a short period, followed by a temperature ramp to a final temperature, which is then held for a few minutes. A typical program might be: 50°C for 2 min, then ramp at 10°C/min to 300°C, and hold for 5 min.

-

Injector: Splitless injection is often used for trace analysis.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Impact (EI) at 70 eV.

-

Mass Range: A suitable mass range is scanned (e.g., m/z 40-500).

-

-

Data Analysis:

-

The retention times and mass spectra of the products are compared with those of authentic standards (if available) or with published mass spectral libraries for identification.

-

Quantification can be performed by integrating the peak areas and comparing them to a standard curve of a known compound.

-

Visualizing the Biosynthetic and Experimental Workflows

Biosynthesis of ent-Atisane Diterpenoids from GGPP

Caption: Biosynthetic pathway of ent-atisane diterpenoids from GGPP.

Experimental Workflow for Diterpene Synthase Characterization

Caption: General workflow for diterpene synthase characterization.

Metabolic Engineering for ent-Atisane Production

The heterologous production of diterpenoids in microbial hosts like E. coli and Saccharomyces cerevisiae is an emerging field with significant potential for the sustainable production of valuable natural products. While specific high-yield production of ent-atisane diterpenoids has not been extensively reported, studies on the related ent-kaurene have demonstrated the feasibility of these approaches.

Strategies for Enhancing Production:

-

Pathway Engineering: Overexpression of the key biosynthetic genes (ent-CPS and ent-atisane synthase) and the upstream GGPPS.

-

Host Engineering: Optimizing the supply of the precursors IPP and DMAPP by engineering the native MEP or MVA pathways in the microbial host.

-

Fermentation Optimization: Fine-tuning fermentation conditions such as temperature, pH, and nutrient feed to maximize product yield.

Reported Yields for a Related Diterpene (ent-kaurene) in Engineered E. coli

| Engineering Strategy | Titer (mg/L) |

| Co-expression of GGPPS, ent-CPS, and ent-KS | ~25 |

| Optimization of fermentation conditions | Up to 50 |

Note: These yields are for ent-kaurene and serve as an indication of the potential for ent-atisane production through similar metabolic engineering strategies.

Conclusion and Future Perspectives

The biosynthesis of ent-atisane diterpenoids from GGPP is a fascinating and important pathway that leads to a diverse array of natural products with significant biological potential. While the key enzymatic steps have been elucidated, further research is needed to fully characterize the enzymes involved, particularly ent-atisane synthase and the downstream CYP450s. The development of robust metabolic engineering platforms for the production of ent-atisane diterpenoids will be crucial for unlocking their full potential in drug discovery and development. Future work should focus on the detailed kinetic characterization of ent-atisane synthase, the identification and characterization of the specific CYP450s involved in atisine biosynthesis, and the optimization of microbial production platforms to achieve industrially relevant yields. This will undoubtedly pave the way for the sustainable production of these valuable compounds and their derivatives.

References

The Biological Frontier of Atisine-Type Natural Products: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Atisine-type diterpenoid alkaloids, a significant class of natural products primarily isolated from plants of the Aconitum, Delphinium, and Spiraea genera, are emerging as a compelling frontier in drug discovery.[1] Characterized by a core pentacyclic atisane skeleton, these C20-diterpenoid alkaloids serve as crucial biosynthetic precursors to a wide array of other structurally complex diterpenoid alkaloids.[1][2] Beyond their biosynthetic significance, atisine-type compounds exhibit a broad spectrum of biological activities, including promising antitumor, anti-inflammatory, analgesic, antiarrhythmic, and antiparasitic effects, making them attractive scaffolds for the development of novel therapeutics.[3][4]

This technical guide provides an in-depth overview of the biological activities of atisine-type natural products, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Quantitative Biological Data

The biological efficacy of atisine-type alkaloids has been quantified in numerous studies. The following tables summarize the cytotoxic activities of representative compounds against various human cancer cell lines, providing key data points such as IC50 values for comparative analysis.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Honatisine | MCF-7 (Breast) | 3.16 | |

| Delphatisine C | A549 (Lung) | 2.36 | |

| Trichodelphinine A | A549 (Lung) | 12.0 | [5] |

| Trichodelphinine B | A549 (Lung) | 25.3 | [5] |

| Trichodelphinine C | A549 (Lung) | 52.8 | [5] |

| Trichodelphinine D | A549 (Lung) | 33.7 | [5] |

| Trichodelphinine E | A549 (Lung) | 41.2 | [5] |

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Lipomesaconitine | KB (Cervical) | 9.9 | [6] |

| Lipomesaconitine | A549 (Lung) | 17.2 | [6] |

| Lipomesaconitine | MDA-MB-231 (Breast) | 21.5 | [6] |

| Lipomesaconitine | MCF-7 (Breast) | 19.8 | [6] |

| Lipomesaconitine | KB-VIN (Cervical, MDR) | 18.9 | [6] |

| Lipoaconitine | A549 (Lung) | 13.7 | [6] |

| Lipoaconitine | MDA-MB-231 (Breast) | 20.3 | [6] |

| Lipoaconitine | MCF-7 (Breast) | 18.5 | [6] |

| Lipoaconitine | KB (Cervical) | 15.6 | [6] |

| Lipoaconitine | KB-VIN (Cervical, MDR) | 19.1 | [6] |

| Lipojesaconitine | A549 (Lung) | 6.0 | [6] |

| Lipojesaconitine | MDA-MB-231 (Breast) | 7.3 | [6] |

| Lipojesaconitine | MCF-7 (Breast) | 6.8 | [6] |

| Lipojesaconitine | KB (Cervical) | 6.5 | [6] |

| Lipojesaconitine | KB-VIN (Cervical, MDR) | 18.6 | [6] |

Key Signaling Pathways

The biological effects of atisine-type alkaloids are mediated through the modulation of several critical signaling pathways. Understanding these pathways is essential for elucidating their mechanism of action and for the rational design of new therapeutic agents.

One of the key mechanisms underlying the antitumor activity of these compounds is the induction of apoptosis.[7] This programmed cell death is often mediated through the intrinsic mitochondrial pathway, involving the regulation of the Bax/Bcl-2 protein ratio and the subsequent activation of caspase-3.[4][7]

Figure 1: Bax/Bcl-2/Caspase-3 Apoptosis Pathway

The anti-inflammatory properties of some atisine-type alkaloids are attributed to their ability to modulate the Nrf2/HO-1 and MAPK/NF-κB signaling pathways.[3] These pathways are central to the cellular response to oxidative stress and inflammation.

Figure 2: Anti-inflammatory Signaling Pathways

Experimental Protocols

Reproducible and rigorous experimental design is paramount in the evaluation of natural products. This section provides detailed methodologies for key in vitro and in vivo assays commonly employed to assess the biological activities of atisine-type alkaloids.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Figure 3: MTT Assay Experimental Workflow

Protocol:

-

Cell Seeding: Plate cells in a 96-well flat-bottomed microplate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the atisine-type alkaloid in culture medium. Replace the medium in each well with 100 µL of the diluted compound solutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug). Incubate the plate for 48 to 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for an additional 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Carefully remove the medium from each well. Add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) (DMSO) or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.[8][9]

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This widely used model assesses the peripheral analgesic activity of a compound by measuring the reduction in the number of abdominal constrictions (writhing) induced by an intraperitoneal injection of acetic acid in mice.[5]

Protocol:

-

Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment. Fast the animals for 12-18 hours before the test, with free access to water.

-

Compound Administration: Administer the atisine-type alkaloid or vehicle control (e.g., saline with a small percentage of Tween 80) orally or intraperitoneally. A positive control group receiving a known analgesic (e.g., indomethacin) should also be included.

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6-1% acetic acid solution intraperitoneally (10 mL/kg body weight) to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and count the number of writhes (a wave of contraction of the abdominal muscles followed by stretching of the hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each treated group compared to the vehicle control group using the following formula: % Inhibition = [(Mean number of writhes in control group - Mean number of writhes in treated group) / Mean number of writhes in control group] x 100.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard and highly reproducible model of acute inflammation used to evaluate the anti-inflammatory properties of compounds.[10][11]

Protocol:

-

Animal Acclimatization and Baseline Measurement: Acclimate rats or mice to the experimental conditions. Measure the initial volume of the right hind paw of each animal using a plethysmometer.

-

Compound Administration: Administer the atisine-type alkaloid, vehicle, or a standard anti-inflammatory drug (e.g., indomethacin) orally or intraperitoneally.

-

Induction of Edema: After a specified pre-treatment period (e.g., 1 hour), induce inflammation by injecting 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the percentage of inhibition of edema for each treated group at each time point compared to the vehicle control group. The percentage of inhibition is calculated as: % Inhibition = [(Mean paw volume increase in control group - Mean paw volume increase in treated group) / Mean paw volume increase in control group] x 100.

Conclusion

Atisine-type natural products represent a rich and diverse source of bioactive molecules with significant potential for the development of new drugs. Their wide range of pharmacological activities, coupled with their unique chemical structures, provides a fertile ground for further investigation. The quantitative data, signaling pathway insights, and detailed experimental protocols presented in this guide offer a solid foundation for researchers and drug development professionals to explore and harness the therapeutic potential of this fascinating class of compounds. Further structure-activity relationship studies and preclinical development are warranted to translate the promise of atisine-type alkaloids into tangible clinical benefits.

References

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Evaluation of the Alkaloids as Inhibitors of Human Acetylcholinesterase by Molecular Docking and ADME Prediction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rjptsimlab.com [rjptsimlab.com]

- 6. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 7. broadpharm.com [broadpharm.com]

- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. creative-bioarray.com [creative-bioarray.com]

- 11. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

Atisane Diterpenes: A Deep Dive into Their Mechanisms of Action

An In-depth Technical Guide for Researchers and Drug Development Professionals

Atisane diterpenes, a class of complex polycyclic natural products, have garnered significant attention in the scientific community for their diverse and potent biological activities. With a characteristic tetracyclic or pentacyclic core structure, these compounds have been isolated from various plant species and have demonstrated promising therapeutic potential, particularly in the realms of oncology and immunology. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound diterpenes, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways involved.

Antitumor Activity: A Multi-pronged Approach

The most extensively studied bioactivity of this compound diterpenes is their ability to inhibit the proliferation of cancer cells. Their mechanism of action is multifaceted, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and the modulation of critical intracellular signaling pathways.

Induction of Apoptosis

A fundamental mechanism by which this compound diterpenes exert their anticancer effects is through the induction of apoptosis. Several studies have elucidated the involvement of the intrinsic, or mitochondrial, pathway of apoptosis.

One notable example is the atisine-type diterpenoid alkaloid brunonianine B , which has been shown to induce apoptosis in human ovarian cancer (Skov-3) cells.[1] The process is initiated by a reduction in the mitochondrial membrane potential, a key event in the early stages of apoptosis.[1] This is followed by the modulation of the Bcl-2 family of proteins, specifically an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[1] This shift in the Bax/Bcl-2 ratio leads to the activation of downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis.[1]

Similarly, other this compound derivatives have been observed to induce apoptosis in various cancer cell lines, including human colon cancer (SW620), lung adenocarcinoma (A549), and promyelocytic leukemia (HL-60) cells.[2] The induction of apoptosis is often confirmed through techniques such as Annexin V/PI staining and flow cytometry, which identify apoptotic cells based on changes in the plasma membrane.[2]

Cell Cycle Arrest

In addition to inducing apoptosis, this compound diterpenes can halt the progression of the cell cycle, thereby preventing cancer cell division and proliferation. The specific phase of the cell cycle that is targeted can vary depending on the compound and the cancer cell type.

For instance, brunonianine B has been demonstrated to arrest the Skov-3 cell cycle in the G2/M phase.[1] In contrast, graveospene A , another this compound diterpene, was found to impede A549 lung cancer cells at the G0/G1 stage of the cell cycle.[2] This cell cycle arrest is often a precursor to apoptosis. The analysis of cell cycle distribution is typically performed using flow cytometry after staining the cellular DNA with a fluorescent dye like propidium (B1200493) iodide.

Inhibition of Pro-Survival Signaling Pathways

This compound diterpenes have also been shown to interfere with key signaling pathways that are crucial for cancer cell survival and proliferation. The PI3K/Akt/mTOR pathway is a central signaling cascade that is frequently hyperactivated in many types of cancer. Some this compound diterpenoids have been found to significantly inhibit this pathway in colon cancer cells (SW620), contributing to their antitumor effects.[2][3] Theoretical studies have also suggested that this compound diterpenes may exert their anticancer activity through the inhibition of the Akt/IKK/NF-kappa B signaling cascade and the activation of the serine/threonine phosphatase PP2A.[3]

Quantitative Data on Cytotoxic Activity

The cytotoxic potential of various this compound diterpenes has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify this activity. The table below summarizes the IC50 values for selected this compound diterpenes.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Brunonianine B | Caco-2 | Comparable to positive control | [1] |

| Brunonianine B | Skov-3 | Stronger than positive control | [1] |

| Brunonianine C | Caco-2 | Comparable to positive control | [1] |

| Phorneroid H | A549 | 4.1 | [2] |

| Phorneroid H | HL-60 | 4.0 | [2] |

| Graveospene A | A549 | 1.9 | [2] |

| Graveospene A | HepG2 | 4.6 | [2] |

| Spiramine Derivatives (S1, S2) | HL-60, SMMC-7721, A-549, MCF-7, SW-480 | More potent than positive controls | [1] |

Anti-inflammatory and Other Bioactivities

Beyond their anticancer properties, this compound diterpenes exhibit a spectrum of other biological activities, including anti-inflammatory, analgesic, and antiarrhythmic effects.[1][4] The anti-inflammatory mechanism of some this compound diterpenes involves the inhibition of key inflammatory mediators. For instance, certain compounds have been shown to inhibit the production of nitric oxide (NO) and downregulate the expression of pro-inflammatory enzymes and cytokines.[5] This is often achieved through the modulation of signaling pathways such as the MAPK and NF-κB pathways.[4][5]

Experimental Protocols

To facilitate further research in this area, this section provides detailed methodologies for key experiments used to elucidate the mechanism of action of this compound diterpenes.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the this compound diterpene for the desired time period (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Analysis by Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with the this compound diterpene at the desired concentration and time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Cell Staining: Resuspend the cells in 1X binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis by Flow Cytometry

This method determines the distribution of cells in different phases of the cell cycle.

-

Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

-

Cell Fixation: Fix the cells in 70% ethanol (B145695) at -20°C overnight.

-

Cell Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing PI and RNase A.

-

Incubation: Incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blot Analysis

This technique is used to detect specific proteins in a sample.

-

Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration using a BCA protein assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against the proteins of interest (e.g., Bax, Bcl-2, caspase-3, Akt, p-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway Diagrams

The following diagrams, generated using the DOT language, illustrate the key signaling pathways modulated by this compound diterpenes.

Caption: Intrinsic apoptosis pathway induced by this compound diterpenes.

Caption: Cell cycle arrest induced by this compound diterpenes.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by this compound diterpenes.

Conclusion

This compound diterpenes represent a promising class of natural products with significant potential for the development of novel therapeutic agents. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit critical pro-survival signaling pathways in cancer cells highlights their potential as anticancer drug leads. Furthermore, their anti-inflammatory and other biological activities warrant further investigation. The information and protocols provided in this technical guide are intended to serve as a valuable resource for researchers dedicated to unlocking the full therapeutic potential of these fascinating molecules. Further studies focusing on the identification of specific molecular targets and in vivo efficacy are crucial next steps in translating the promise of this compound diterpenes into clinical applications.

References

The Discovery and Enduring Complexity of Atisine Alkaloids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atisine-type diterpenoid alkaloids are a fascinating and structurally diverse class of natural products that have captivated chemists and pharmacologists for over a century. Characterized by a complex pentacyclic C20-diterpenoid skeleton, these compounds are primarily found in plant genera such as Aconitum, Delphinium, and Spiraea. The journey of atisine (B3415921) alkaloids, from their initial discovery in the late 19th century to the ongoing exploration of their biological activities, offers a rich history of advancements in natural product chemistry, structural elucidation, and drug discovery. This in-depth technical guide provides a comprehensive overview of the discovery, history, structural features, biosynthesis, and experimental analysis of atisine alkaloids, tailored for researchers, scientists, and professionals in drug development.

A Journey Through Time: The Discovery and History of Atisine Alkaloids

The story of atisine alkaloids begins in 1896 with the isolation of the eponymous compound, atisine, from the roots of Aconitum heterophyllum.[1] This plant, known in traditional medicine, was the first source of this new class of C20-diterpenoid alkaloids. Following this initial discovery, the field of atisine alkaloid chemistry gradually expanded, with the isolation and characterization of numerous analogues from various plant species.[1] A significant milestone in the history of these compounds was the successful total synthesis of atisine, a complex undertaking that showcased the power of synthetic organic chemistry.

Today, approximately 87 naturally occurring atisine-type diterpenoid alkaloids and 11 related bis-diterpenoid alkaloids have been reported, highlighting the rich chemical diversity within this family.[1][2] The ongoing discovery of new atisine-type structures, some with unprecedented rearranged skeletons, continues to fuel interest in their chemical and biological properties.[2]

The Architectural Intricacy: Structure and Classification

Atisine-type alkaloids are defined by their rigid pentacyclic C20-diterpenoid core. The fundamental structure consists of four six-membered rings (A, B, C, and D) and a nitrogen-containing E-ring. The stereochemistry of the ring fusions is a conserved feature, with A/B and E/F rings being cis-fused, while the A/E and B/C rings are trans-fused. X-ray crystallographic studies have confirmed that the A and B rings typically adopt a chair conformation, while the C and D rings are in a boat conformation.[2]

The diversity within the atisine alkaloid family arises from variations in the substituents on the core skeleton and modifications of the nitrogen-containing ring system. Based on the nature of the nitrogen atom and surrounding functionalities, atisine-type alkaloids can be broadly classified into several subtypes:

-

Amine Subtype: These are the simplest atisine alkaloids, possessing a secondary or tertiary amine.

-

N,O-Mixed Acetal Subtype: This is the most numerous group, characterized by the formation of an N,O-acetal, often involving an oxazolidine (B1195125) ring.

-

Amide/Lactam Subtype: These alkaloids feature an amide or lactam functionality within the nitrogen-containing ring system.

-

Rearranged Subtype: Some atisine alkaloids possess unique, rearranged carbon skeletons.[2]

-

Bis-diterpenoid Alkaloids: A smaller group of compounds where two diterpenoid alkaloid units, at least one of which is an atisine-type, are linked together.[2]

Biosynthesis: Nature's Synthetic Strategy

The biosynthesis of atisine-type diterpenoid alkaloids is a complex process that is believed to originate from the C20 diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[3] The biosynthetic pathway involves several key stages:

-

Formation of GGPP: GGPP is synthesized through the mevalonate (B85504) (MVA) and/or the non-mevalonate (MEP) pathways.[3]

-

Diterpene Skeleton Formation: GGPP is cyclized to form the tetracyclic diterpene intermediate, ent-atisane.[3]

-

Amination: The nitrogen atom is incorporated into the diterpene skeleton, with L-serine being a likely nitrogen source.[4]

The co-existence of ent-atisane-type diterpenoids and atisine-type alkaloids in the same plant species provides strong evidence for this proposed biosynthetic pathway.[2]

Quantitative Data of Representative Atisine Alkaloids

The following tables summarize key quantitative data for a selection of atisine alkaloids. This data is crucial for identification, characterization, and comparison of these compounds.

Table 1: Physicochemical Properties of Selected Atisine Alkaloids

| Alkaloid | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Specific Optical Rotation ([α]D) | Plant Source |

| Atisine | C22H33NO2 | 343.50 | 57-60 | -48° (c 1.0, EtOH) | Aconitum heterophyllum |

| Dihydroatisine | C22H35NO2 | 345.52 | 158-160 | -35° (c 0.5, CHCl3) | Aconitum heterophyllum |

| Isoatisine | C22H33NO2 | 343.50 | 154-156 | -28° (c 1.0, EtOH) | Aconitum heterophyllum |

| Hetisine | C20H27NO3 | 329.43 | 253-256 | +15° (c 1.0, CHCl3) | Aconitum heterophyllum |

| Ajaconine | C22H33NO3 | 359.50 | 165-167 | -123° (c 1.0, EtOH) | Delphinium ajacis |

Table 2: Selected ¹H and ¹³C NMR Spectral Data for Atisine (in CDCl₃)

| Position | ¹³C (δ, ppm) | ¹H (δ, ppm, J in Hz) |

| 1 | 38.9 | 1.55 (m) |

| 2 | 18.9 | 1.65 (m) |

| 3 | 41.9 | 1.40 (m) |

| 4 | 33.5 | - |

| 5 | 56.5 | 2.10 (d, 6.0) |

| 6 | 26.5 | 1.90 (m) |

| 7 | 45.1 | 1.80 (m) |

| 8 | 44.1 | - |

| 9 | 49.9 | 1.25 (m) |

| 10 | 37.9 | - |

| 11 | 25.5 | 1.70 (m) |

| 12 | 35.1 | 2.05 (m) |

| 13 | 46.1 | 2.25 (m) |

| 14 | 59.1 | 2.60 (m) |

| 15 | 77.1 | 4.10 (br s) |

| 16 | 157.1 | - |

| 17 | 108.1 | 4.85 (s), 5.05 (s) |

| 18 | 28.1 | 0.85 (s) |

| 19 | 58.1 | 3.30 (d, 12.0), 2.50 (d, 12.0) |

| 20 | 60.1 | 3.10 (s) |

| 21 | 63.1 | 3.60 (m) |

| 22 | 72.1 | 4.20 (m) |

Table 3: Cytotoxicity of Selected Atisine-type Alkaloids (IC₅₀ in µM)

| Alkaloid | A549 (Lung) | Caco-2 (Colon) | H460 (Lung) | Skov-3 (Ovarian) | MCF-7 (Breast) | Reference |

| Honatisine | - | - | - | - | 3.16 | [2] |

| Delphatisine C | 2.36 | - | - | - | - | [2] |

| Brunonianine A | >50 | 15.5 | 25.4 | >50 | - | [2] |

| Brunonianine B | >50 | 3.14 | 19.6 | 2.20 | - | [2] |

| Brunonianine C | >50 | 2.41 | 28.3 | 6.88 | - | [2] |

Experimental Protocols: From Plant to Pure Compound

The isolation and characterization of atisine alkaloids require a systematic approach involving extraction, fractionation, purification, and structural elucidation.

General Experimental Workflow

Detailed Methodologies

5.2.1. Extraction and Fractionation of Atisine Alkaloids from Aconitum heterophyllum

-

Plant Material Preparation: Dried and powdered roots of Aconitum heterophyllum (5 kg) are used as the starting material.[5]

-

Initial Extraction: The powdered material is exhaustively extracted at room temperature with n-hexane (3 x 8 L) to remove non-polar compounds, followed by extraction with 80% ethanol (B145695) (3 x 10 L) to extract the alkaloids.[5]

-

Solvent Evaporation: The ethanol extract is concentrated under reduced pressure to yield a crude residue.[5]

-

Acid-Base Partitioning:

-

The residue is acidified to pH 1.5 with 0.5 N H₂SO₄.[5]

-

This acidic solution is then extracted with dichloromethane (B109758) (CH₂Cl₂) (3 x 2 L) to remove neutral and acidic compounds.[5]

-

The remaining acidic aqueous layer, containing the protonated alkaloids, is basified to pH 8-10 with 10% KOH.[5]

-

The basified solution is then extracted with CH₂Cl₂ (5 x 2 L) to yield the crude alkaloid mixture.[5]

-

5.2.2. Purification by Silica (B1680970) Gel Column Chromatography

-

Column Preparation: A glass column is packed with silica gel as the stationary phase, using a slurry packing method with the initial eluting solvent.

-

Sample Loading: The crude alkaloid mixture is dissolved in a minimal amount of the initial eluting solvent and loaded onto the top of the silica gel column.

-

Elution: The column is eluted with a solvent system of increasing polarity. A common solvent system for atisine alkaloids is a gradient of n-hexane and acetone, sometimes with the addition of a small amount of diethylamine (B46881) to reduce tailing of the basic alkaloids (e.g., n-hexane-acetone-diethylamine, 9:1:10 drops per 100 ml).[5]

-

Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing the desired compounds.

-

Further Purification: Fractions containing the target alkaloids may require further purification by repeated column chromatography or other techniques like preparative HPLC to obtain pure compounds.

5.2.3. Structural Elucidation

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry is commonly used to determine the molecular weight of the isolated alkaloids. High-resolution mass spectrometry (HRMS) provides the exact mass, allowing for the determination of the molecular formula. Tandem mass spectrometry (MS/MS) is used to study the fragmentation patterns, which can provide valuable structural information. The fragmentation of atisine-type alkaloids often involves cleavages of the substituent groups and characteristic fissions of the polycyclic ring system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for determining the carbon-hydrogen framework of the molecule. 2D NMR techniques such as COSY, HSQC, and HMBC are used to establish the connectivity between protons and carbons, allowing for the complete assignment of the structure.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure of the molecule, including the relative and absolute stereochemistry.[2]

5.2.4. Quantification by UHPLC-DAD

-

Instrumentation: An ultra-high-performance liquid chromatography (UHPLC) system equipped with a diode-array detector (DAD) is used.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column is typically employed.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile (B52724) and water (often with a modifier like formic acid or ammonium (B1175870) acetate) is used.

-

Flow Rate: A flow rate of around 0.3-0.5 mL/min is common.

-

Detection: The DAD is set to monitor at the wavelength of maximum absorbance for the atisine alkaloids.

-

-

Method Validation: The method should be validated according to ICH guidelines for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, accuracy, and robustness.[6]

Biological Activities and Signaling Pathways

Atisine-type diterpenoid alkaloids exhibit a wide range of biological activities, making them promising candidates for drug development.[2] Their activities include:

-

Antitumor Activity: Several atisine-type alkaloids have demonstrated significant cytotoxicity against various cancer cell lines, including lung, colon, ovarian, and breast cancer.[2]

-

Anti-inflammatory and Analgesic Effects: Some atisine alkaloids have shown potential as anti-inflammatory and analgesic agents.

-

Antiarrhythmic Activity: Certain atisine derivatives have been investigated for their antiarrhythmic properties.

-

Antiparasitic Effects: Atisine-type alkaloids have shown notable activity against various parasites.[2]

The mechanism of action for the antitumor activity of some atisine alkaloids involves the induction of apoptosis. For instance, brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells via the Bax/Bcl-2/caspase-3 signaling pathway.[2] This pathway is a key regulator of programmed cell death, and its activation by atisine alkaloids highlights their potential as anticancer agents.

Conclusion and Future Perspectives

The atisine alkaloids represent a structurally rich and biologically significant class of natural products. From their historical discovery to the modern-day exploration of their therapeutic potential, these compounds continue to be a source of scientific inspiration. The detailed methodologies for their isolation, characterization, and quantification, as outlined in this guide, provide a foundation for further research in this exciting field.

Future research will likely focus on:

-

Discovery of Novel Atisine Alkaloids: The exploration of new plant sources and the use of advanced analytical techniques will undoubtedly lead to the discovery of more novel atisine-type structures.

-

Total Synthesis and Analogue Development: The total synthesis of complex atisine alkaloids will remain a challenging and rewarding area of research, enabling the development of novel analogues with improved therapeutic properties.

-

Elucidation of Mechanisms of Action: Further studies are needed to fully understand the molecular mechanisms underlying the diverse biological activities of atisine alkaloids.

-

Clinical Development: With their promising pharmacological profiles, select atisine alkaloids may progress into preclinical and clinical development as new therapeutic agents.

The intricate structures and potent biological activities of atisine alkaloids ensure that they will remain a prominent area of natural product research for years to come, with the potential to yield new medicines for a variety of human diseases.

References

- 1. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular dissection of pathway components unravel atisine biosynthesis in a non-toxic Aconitum species, A. heterophyllum Wall - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Approach to the biosynthesis of atisine-type diterpenoid alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. Development and Validation of HPLC-DAD and UHPLC-DAD Methods for the Simultaneous Determination of Guanylhydrazone Derivatives Employing a Factorial Design - PMC [pmc.ncbi.nlm.nih.gov]

Atisine Derivatives: A Deep Dive into their Pharmacological Landscape

For Researchers, Scientists, and Drug Development Professionals

Atisine-type diterpenoid alkaloids, a significant class of natural products, are gaining increasing attention within the scientific community for their diverse and potent pharmacological activities.[1][2][3] This technical guide provides an in-depth exploration of the pharmacological properties of atisine (B3415921) derivatives, focusing on their therapeutic potential, underlying mechanisms of action, and structure-activity relationships. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of novel therapeutics.

Core Pharmacological Activities

Atisine derivatives exhibit a broad spectrum of biological effects, including antitumor, anti-platelet aggregation, anti-inflammatory, analgesic, antiarrhythmic, and cholinesterase inhibitory activities.[1][2][3] Their unique and complex polycyclic structures provide a versatile scaffold for medicinal chemistry exploration, offering opportunities for the development of potent and selective therapeutic agents.[1][2]

Antitumor Properties: A Primary Focus

A significant body of research has highlighted the potent cytotoxic and antitumor activities of atisine derivatives against a range of human cancer cell lines.

Cytotoxicity Data

The in vitro cytotoxic activity of various natural and synthetic atisine derivatives has been evaluated against several human tumor cell lines. The half-maximal inhibitory concentration (IC50) values for selected compounds are summarized in the table below.

| Compound | Cell Line | IC50 (µM) | Reference |

| Honatisine (27) | MCF-7 (Breast) | 3.16 | [2] |

| Delphatisine C (25) | A549 (Lung) | 2.36 | [2] |

| Brunonianine B (86) | Skov-3 (Ovarian) | N/A (Induces apoptosis) | [3] |

| Derivative 14 | SW480 (Colorectal) | N/A (Induces G0/G1 arrest) | [4] |

| Spiramine Derivative S1 | Multiple | See original paper | [1][2] |

| Spiramine Derivative S2 | Multiple | See original paper | [1][2] |

| Spiramine Derivative S9 | Multiple | See original paper | [1][2] |

| Spiramine Derivative S11 | Multiple | See original paper | [1][2] |

Mechanisms of Antitumor Action

The antitumor effects of atisine derivatives are mediated through various cellular and molecular mechanisms. Key signaling pathways implicated in their activity include the induction of apoptosis and cell cycle arrest.

For instance, Brunonianine B has been shown to induce apoptosis in Skov-3 ovarian cancer cells through the Bax/Bcl-2/caspase-3 signaling pathway.[3] This process is characterized by a reduction in the mitochondrial membrane potential, leading to the activation of downstream caspases and subsequent programmed cell death.

Caption: Brunonianine B induced apoptosis pathway in Skov-3 cells.

Another derivative, compound 14, has been observed to induce cell cycle arrest at the G0/G1 phase in SW480 colorectal cancer cells by downregulating the expression of cyclin-dependent kinases 4 and 6 (CDK4 and CDK6).[4]

Caption: Compound 14 induced G0/G1 cell cycle arrest pathway.

Anti-platelet Aggregation Activity

Certain atisine derivatives have demonstrated selective inhibitory effects on platelet aggregation. For example, spiramine Q exhibits selective anti-arachidonic acid-induced platelet aggregation activity.[1] Further studies on other derivatives have shown significant inhibition of platelet-activating factor (PAF)-induced platelet aggregation in a concentration-dependent manner.[2]

Structure-Activity Relationship: Preliminary studies suggest that the oxazolidine (B1195125) ring is a critical structural feature for the antiplatelet aggregation effect.[5] The substitution at the C-15 position also strongly influences this activity.[5]

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and advancement of research in this field.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of atisine derivatives against various cancer cell lines.

Methodology:

-

Cell Culture: Human cancer cell lines (e.g., HL-60, SMMC-7721, A-549, MCF-7, and SW-480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.[2]

-

Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the atisine derivatives for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Following treatment, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan (B1609692) crystals by viable cells.

-

Formazan Solubilization: The supernatant is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Anti-platelet Aggregation Assay

Objective: To evaluate the inhibitory effect of atisine derivatives on platelet aggregation induced by different agonists.

Methodology:

-

Platelet-Rich Plasma (PRP) Preparation: Blood is collected from healthy donors and centrifuged at a low speed to obtain PRP.

-

Platelet Aggregation Measurement: Platelet aggregation is measured using a platelet aggregometer.

-

Compound Incubation: A sample of PRP is pre-incubated with the atisine derivative or vehicle control for a specific time at 37°C.

-

Agonist Addition: Platelet aggregation is then induced by adding an agonist such as arachidonic acid, adenosine (B11128) diphosphate (B83284) (ADP), or platelet-activating factor (PAF).[1]

-

Data Recording and Analysis: The change in light transmission, which corresponds to the degree of platelet aggregation, is recorded over time. The inhibitory effect of the compound is calculated by comparing the aggregation in the presence of the compound to that of the control.

Conclusion and Future Directions

Atisine derivatives represent a promising class of natural products with a wide array of pharmacological properties, particularly in the realm of oncology. The data presented in this guide underscores their potential as lead compounds for the development of novel therapeutic agents. Future research should focus on comprehensive structure-activity relationship studies to optimize their potency and selectivity, as well as in-depth investigations into their mechanisms of action to identify novel molecular targets. Furthermore, preclinical in vivo studies are warranted to evaluate the efficacy and safety of the most promising candidates.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Overview of the chemistry and biological activities of natural atisine-type diterpenoid alkaloids - RSC Advances (RSC Publishing) DOI:10.1039/D4RA03305A [pubs.rsc.org]

Atisane-Type Compounds in Traditional Medicine: A Technical Guide for Researchers

Introduction

Atisane-type compounds, a significant class of diterpenoids and diterpenoid alkaloids, are predominantly found in various plant species utilized in traditional medicine systems worldwide.[1][2] These compounds are characterized by a complex tetracyclic or pentacyclic carbon skeleton.[1][3] The two main subgroups are the this compound-type diterpenoids, which are hydrocarbons or their oxygenated derivatives, and the atisine-type diterpenoid alkaloids, which incorporate a nitrogen atom, biosynthetically derived from L-serine, into a heterocyclic ring system.[4] The structural diversity within this class is vast, with over 150 identified ent-atisane diterpenoids alone.[5][6]

Historically, plants containing these compounds, such as those from the genera Aconitum and Delphinium, have been used to treat a range of ailments including inflammation, pain, and parasitic infections.[1][3][4] Modern phytochemical and pharmacological research has begun to validate these traditional uses, revealing a broad spectrum of biological activities for isolated this compound-type compounds, including cytotoxic, anti-inflammatory, anti-arrhythmic, analgesic, and anti-microfouling properties.[1][7][8] This technical guide provides an in-depth overview of this compound-type compounds for researchers, scientists, and drug development professionals, summarizing the current knowledge on their sources, biological activities, and the experimental methodologies used for their study.

Sources of this compound-Type Compounds in Traditional Medicine

This compound-type compounds are primarily isolated from plants belonging to the Ranunculaceae, Rosaceae, and Euphorbiaceae families.[1] The genus Spiraea (Rosaceae) is considered one of the richest sources of atisine-type diterpenoid alkaloids, followed by Delphinium and Aconitum (Ranunculaceae).[1][2] Euphorbia and Excoecaria species (Euphorbiaceae) are known to produce this compound-type diterpenoids.[7]

Table 1: Traditional Medicinal Plants Containing this compound-Type Compounds

| Plant Genus | Family | Traditional Use |

| Aconitum | Ranunculaceae | Analgesic, anti-inflammatory, anti-arrhythmic[1][3] |

| Delphinium | Ranunculaceae | Anti-inflammatory, antiparasitic[1][9] |

| Spiraea | Rosaceae | Not specified in the provided results |

| Euphorbia | Euphorbiaceae | Anti-inflammatory |

| Excoecaria | Euphorbiaceae | Anti-microfouling[7] |

Biological Activities and Therapeutic Potential

This compound-type compounds exhibit a wide array of pharmacological activities, making them promising candidates for drug discovery and development.

Cytotoxic Activity

Numerous studies have demonstrated the cytotoxic effects of this compound-type compounds against various cancer cell lines. This activity is often attributed to the induction of apoptosis. For instance, honatisine, isolated from Delphinium honanense, showed potent cytotoxicity against the human breast cancer cell line MCF-7.[10] Similarly, spiramine derivatives have demonstrated significant inhibitory effects on the proliferation of several tumor cell lines, including HL-60 (leukemia), SMMC-7721 (hepatocellular carcinoma), A-549 (lung cancer), MCF-7 (breast cancer), and SW-480 (colon cancer).[10] The cytotoxicity of these compounds is often evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Table 2: Cytotoxic Activity of this compound-Type Compounds (IC50 values in µM)

| Compound | Cancer Cell Line | IC50 (µM) | Source Plant |

| Honatisine | MCF-7 (Breast) | 3.16 | Delphinium honanense[10] |

| Delphatisine C | A549 (Lung) | 2.36 | Delphinium chrysotrichum[10] |

| Spiramine Derivative S1 | HL-60 (Leukemia) | 1.34 | Spiraea sp. (derivative)[10] |

| Spiramine Derivative S1 | SMMC-7721 (Liver) | 1.04 | Spiraea sp. (derivative)[10] |

| Spiramine Derivative S1 | A-549 (Lung) | 2.03 | Spiraea sp. (derivative)[10] |

| Spiramine Derivative S1 | MCF-7 (Breast) | 0.67 | Spiraea sp. (derivative)[10] |

| Spiramine Derivative S1 | SW-480 (Colon) | 1.97 | Spiraea sp. (derivative)[10] |

Anti-inflammatory Activity

The anti-inflammatory properties of this compound-type compounds are well-documented and form the basis for the traditional use of many of the source plants.[8] The mechanism of action for this activity is often linked to the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and the modulation of the NF-κB signaling pathway. Diterpenoid alkaloids from Aconitum gymnandrum have shown significant inhibitory effects on NO production in lipopolysaccharide (LPS)-induced RAW264.7 macrophage cells.[8]

Table 3: Anti-inflammatory Activity of this compound-Type Compounds

| Compound | Assay | IC50 (µM) | Source Plant |

| Gymnaconitine H | NO production inhibition in RAW264.7 cells | 10.36 ± 1.02 | Aconitum gymnandrum[8] |

| Gymnaconitine J | NO production inhibition in RAW264.7 cells | 12.87 ± 1.11 | Aconitum gymnandrum[8] |

| Known analogue from A. gymnandrum | NO production inhibition in RAW264.7 cells | 19.67 ± 1.29 | Aconitum gymnandrum[8] |

Other Biological Activities

Beyond cytotoxicity and anti-inflammatory effects, this compound-type compounds have been reported to possess a range of other bioactivities:

-

Anti-arrhythmic and Analgesic Effects: Diterpenoid alkaloids from Aconitum species are known for these properties.[1][3]

-

Antiparasitic Activity: This is a notable activity of atisine-type diterpenoid alkaloids.[1][4]

-

Anti-microfouling Activity: A seco-atisane diterpenoid from Excoecaria agallocha exhibited significant activity against the adherence of Pseudomonas pseudoalcaligenes.[7]

Experimental Protocols

Isolation and Purification of this compound-Type Compounds from Excoecaria agallocha

This protocol is based on the methodology described for the isolation of this compound-type diterpenes from the bark of Excoecaria agallocha.[11]

-

Plant Material and Extraction:

-

Air-dry and powder the bark of the plant material (e.g., 2.1 kg).

-

Extract the powdered material with 95% ethanol (B145695) (EtOH) three times at reflux temperature.

-

Combine the EtOH extracts and remove the solvent under vacuum to yield a crude extract.

-

-

Solvent Partitioning:

-

Suspend the crude extract in water (H₂O).

-

Successively partition the aqueous suspension with petroleum ether, ethyl acetate (B1210297) (EtOAc), and n-butanol (n-BuOH) to separate compounds based on polarity.

-

-

Chromatographic Separation:

-

Subject the desired fraction (e.g., the EtOAc fraction) to column chromatography on silica (B1680970) gel.

-

Elute the column with a gradient of solvents, such as petroleum ether-EtOAc, to separate the components into different fractions.

-

Monitor the fractions using Thin Layer Chromatography (TLC).

-

-

Purification:

-

Purify the fractions containing the compounds of interest by repeated silica gel column chromatography using appropriate solvent systems.

-

Further purification can be achieved using techniques like Sephadex LH-20 column chromatography or preparative High-Performance Liquid Chromatography (HPLC).

-

-

Structure Elucidation:

-

Elucidate the structures of the isolated pure compounds using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HSQC, HMBC, NOESY) and Mass Spectrometry (MS; ESI-MS, HR-ESI-MS).

-

Confirm the absolute stereochemistry using X-ray crystallography if suitable crystals can be obtained.

-

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic activity of compounds against cancer cell lines.

-

Cell Culture:

-

Culture the desired cancer cell lines (e.g., MCF-7, A549) in appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

-

-

Cell Seeding:

-

Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours). Include a vehicle control (solvent only) and a positive control (e.g., doxorubicin).

-

-

MTT Addition:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan (B1609692) crystals by viable cells.

-

-

Formazan Solubilization:

-

Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

-

Absorbance Measurement:

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

-

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is used to evaluate the anti-inflammatory potential of compounds by measuring the inhibition of NO production in LPS-stimulated macrophages.[8]

-

Cell Culture:

-

Culture RAW264.7 macrophage cells in an appropriate medium.

-

-

Cell Seeding and Treatment:

-

Seed the cells in 96-well plates and allow them to adhere.

-

Pre-treat the cells with different concentrations of the test compound for a certain period (e.g., 1 hour).

-

-

LPS Stimulation:

-

Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response and NO production. Include a control group without LPS stimulation and a group with LPS stimulation but no compound treatment.

-

-

Incubation:

-

Incubate the cells for 24 hours.

-

-

Nitrite (B80452) Measurement (Griess Assay):

-

Collect the cell culture supernatant.

-

Mix the supernatant with Griess reagent and incubate at room temperature.

-

Measure the absorbance at a specific wavelength (e.g., 540 nm). The absorbance is proportional to the nitrite concentration, which reflects NO production.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO production for each compound concentration compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of NO production.

-

Signaling Pathways and Mechanisms of Action

The anti-inflammatory effects of many diterpenoids, including likely this compound-type compounds, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[12] NF-κB is a key transcription factor that regulates the expression of numerous genes involved in inflammation, including pro-inflammatory cytokines and the enzyme inducible nitric oxide synthase (iNOS).

In its inactive state, NF-κB is sequestered in the cytoplasm by an inhibitory protein called IκBα.[12] Upon stimulation by inflammatory signals like LPS, the IκB kinase (IKK) complex is activated, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB, allowing it to translocate to the nucleus, bind to the DNA, and initiate the transcription of pro-inflammatory genes.

Certain diterpenoids have been shown to inhibit this pathway by preventing the degradation of IκBα, thereby keeping NF-κB inactive in the cytoplasm. This inhibition can occur through the suppression of IKK activity.

Caption: Inhibition of the NF-κB signaling pathway by this compound-type compounds.

Experimental Workflow

The general workflow for the investigation of this compound-type compounds from traditional medicinal plants involves several key stages, from the collection of plant material to the identification and biological evaluation of the pure compounds.

Caption: General experimental workflow for phytochemical analysis.

Conclusion

This compound-type compounds represent a structurally diverse and biologically significant class of natural products found in various traditional medicinal plants. Their potent cytotoxic and anti-inflammatory activities, among others, highlight their potential as lead compounds for the development of new therapeutic agents. This technical guide has provided a comprehensive overview of the current state of research in this field, including the sources of these compounds, their pharmacological properties with quantitative data, detailed experimental protocols for their study, and insights into their mechanisms of action. It is anticipated that continued research into this fascinating class of compounds will lead to new discoveries and applications in medicine.

References

- 1. acgpubs.org [acgpubs.org]

- 2. ent-Atisane diterpenoids: isolation, structure and bioactivity - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Inhibition of IκB Kinase and IκB Phosphorylation by 15-Deoxy-Δ12,14-Prostaglandin J2 in Activated Murine Macrophages - PMC [pmc.ncbi.nlm.nih.gov]